Product packaging for 4'-(9-Acridinylamino)acetophenone(Cat. No.:CAS No. 73655-62-6)

4'-(9-Acridinylamino)acetophenone

Cat. No.: B14443059
CAS No.: 73655-62-6
M. Wt: 312.4 g/mol
InChI Key: IKSDUCAEKHIKST-UHFFFAOYSA-N
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Description

4'-(9-Acridinylamino)acetophenone (CAS 73655-62-6) is a specialized organic compound with a molecular formula of C21H16N2O and a molecular weight of 312.4 g/mol. This acridine derivative is of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a multi-target therapeutic agent. Its core research value lies in the study of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . As part of the 9-aminoacridine pharmacophore, this compound is investigated for the symptomatic improvement of Alzheimer's disease (AD). Research indicates that 9-aminoacridine derivatives can show better enzyme inhibition than standard treatments like galantamine, making them crucial for developing new AD therapies and understanding the structural features required for effective cholinesterase binding . Furthermore, this compound serves as a key intermediate in the synthesis of novel chemical entities for antiparasitic research. Specifically, chalcone derivatives containing the 9-acridinylamino moiety have demonstrated promising in vitro antimalarial activity against the chloroquine-sensitive NF-54 strain of Plasmodium falciparum , highlighting its utility in developing new agents against protozoan infections . The mechanism of action for acridine-based compounds like this one often involves intercalation into nucleic acids and the inhibition of key enzymes such as topoisomerases, which are critical for DNA replication and cell proliferation in both cancer and parasitic organisms . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult the relevant safety data sheets before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16N2O B14443059 4'-(9-Acridinylamino)acetophenone CAS No. 73655-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73655-62-6

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-[4-(acridin-9-ylamino)phenyl]ethanone

InChI

InChI=1S/C21H16N2O/c1-14(24)15-10-12-16(13-11-15)22-21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,23)

InChI Key

IKSDUCAEKHIKST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for 4 9 Acridinylamino Acetophenone and Its Structural Analogs

Conventional and Foundational Acridine (B1665455) Synthesis Approaches

The journey to synthesizing 4'-(9-acridinylamino)acetophenone begins with the construction of the core acridine heterocycle. Classical methods have laid the groundwork for numerous variations and modern adaptations.

Condensation and Cyclization Reactions for Acridine Ring Formation

The formation of the acridine ring system is often achieved through condensation and subsequent cyclization reactions. A prominent historical and versatile method is the Ullmann condensation . This reaction typically involves the condensation of an aniline (B41778) with an o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid intermediate. pharmaguideline.com This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 9-chloroacridine (B74977). pharmaguideline.com The resulting 9-chloroacridine is a key precursor for the introduction of the amino group at the 9-position.

Another foundational approach involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid, followed by dehydrogenation to yield the acridine structure. ptfarm.plnih.gov These methods, while fundamental, have been refined over the years to improve yields and accommodate a wider range of substituents.

Bernthsen Synthesis and its Contemporary Adaptations

The Bernthsen acridine synthesis is a classical method that involves the reaction of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride as a catalyst at high temperatures (200-270 °C). ptfarm.plnih.govwikipedia.orgwikipedia.org This reaction directly furnishes a 9-substituted acridine. wikipedia.org For instance, reacting diphenylamine (B1679370) with formic acid yields the parent acridine. wikipedia.org

While effective, the traditional Bernthsen synthesis often requires harsh conditions and long reaction times, leading to moderate yields. wikipedia.orgyoutube.com Contemporary adaptations have focused on improving the efficiency and environmental footprint of this reaction. The use of polyphosphoric acid (PPA) has been shown to facilitate the reaction at lower temperatures, although sometimes with reduced yields. wikipedia.org More recently, microwave-assisted Bernthsen synthesis has emerged as a significant improvement, drastically reducing reaction times, lowering the required amount of Lewis acid catalyst, and increasing yields, thus offering a more environmentally friendly alternative. researchgate.net

Directed Synthesis of 9-Anilinoacridine (B1211779) and Acetophenone-Conjugated Scaffolds

Once the acridine core is established, particularly as 9-chloroacridine, the focus shifts to the strategic introduction of the anilino and acetophenone (B1666503) components to arrive at the target molecule.

Strategies for Constructing the 9-Acridinylamino Linkage

The most common and direct method for forming the 9-acridinylamino linkage is the nucleophilic aromatic substitution (SNAr) reaction of 9-chloroacridine with an appropriate aniline derivative. nih.govacs.org In the case of this compound, 9-chloroacridine is reacted with 4-aminoacetophenone. acs.org This reaction is typically carried out in a suitable solvent, and the product is often isolated as a hydrochloride salt. acs.org

The reactivity of the 9-position of the acridine ring towards nucleophiles is a key feature that facilitates this transformation. pharmaguideline.com The electron-withdrawing nature of the heterocyclic nitrogen atom makes the C-9 carbon electrophilic and susceptible to attack by amines. Variations of this reaction include the use of different solvents and the addition of a base to neutralize the HCl generated during the reaction.

Incorporation of Substituted Acetophenone Moieties

The incorporation of the substituted acetophenone moiety is achieved by using the corresponding substituted aniline in the nucleophilic substitution reaction with 9-chloroacridine. For the synthesis of this compound, 4-aminoacetophenone is the key reagent. acs.org This commercially available compound provides the necessary acetophenone group at the desired position on the anilino ring.

Researchers have successfully synthesized a variety of analogs by employing different substituted anilines, demonstrating the versatility of this approach for creating a library of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov For example, the synthesis of derivatives with substituents on either the acridine or the anilino ring allows for the exploration of how these modifications influence the molecule's properties. nih.gov

Innovations in Green Chemistry and Catalytic Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry. This trend has also impacted the synthesis of acridine derivatives.

Innovations in green chemistry for acridine synthesis include the use of water as a solvent and environmentally benign catalysts. rsc.org For instance, a one-pot, three-component reaction of an aromatic aldehyde, an amine, and dimedone in water with sulfuric acid as a catalyst has been reported for the synthesis of acridine derivatives. rsc.org

Microwave-assisted organic synthesis (MAOS) has been effectively applied to the Bernthsen reaction and other condensation reactions, significantly reducing reaction times and energy consumption. researchgate.netresearchgate.net Ultrasound has also been explored as a green energy source for promoting the synthesis of acridine-functionalized materials. acs.org

Catalytic approaches are also at the forefront of innovation. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of substituted acridines. researchgate.net Furthermore, a modular approach combining photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation has recently been reported, offering a versatile and efficient one-pot synthesis of diverse acridine derivatives. chemistryviews.org These modern methods not only improve the efficiency and environmental impact of the synthesis but also expand the accessible chemical space for new acridine-based compounds.

Microwave-Assisted Organic Synthesis of Acridine Derivatives

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, significantly accelerating reaction rates and often improving product yields. ajrconline.orgat.ua This method has been successfully applied to the synthesis of acridine derivatives, offering a green and efficient alternative to conventional heating. ajrconline.org The use of microwave irradiation can drastically reduce reaction times, sometimes from hours to minutes, while operating in eco-friendly solvents like water. rsc.orgrsc.org

A notable application involves a one-pot, multi-component pathway for synthesizing acridine derivatives using a Co/C catalyst derived from rice husks, supported by microwave irradiation in an aqueous medium. rsc.orgrsc.org This approach highlights the benefits of decreased reaction duration and the use of a reusable catalyst. rsc.org The model reaction between benzaldehyde (B42025), dimedone, and ammonium (B1175870) acetate (B1210297) was tested with various catalysts under microwave irradiation, with the Co/C catalyst demonstrating high efficiency. rsc.org

Table 1: Catalytic Activity for Acridine Synthesis via Microwave-Assisted Method Reaction conditions: benzaldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1 mmol) under microwave irradiation (80 W) in H₂O.

CatalystTime (min)Yield (%)
Zn/C1560
Ni/C1575
Sr/C1568
Cu/C1580
Al/C1572
Co/C1592
C/HNO₃1555
AC-SO₃H1565
Data sourced from a study on high-yield, green synthesis of acridine derivatives. rsc.org

Furthermore, microwave irradiation has been employed in the condensation of 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with cyclic-1,3-diketones and aromatic aldehydes to produce a series of acridine-acetazolamide conjugates. nih.gov

Metal-Free Catalysis and One-Pot Synthetic Protocols

The development of metal-free catalytic systems and one-pot synthetic protocols represents a significant advancement in the synthesis of acridine derivatives, aligning with the principles of green chemistry. researchgate.net These methods aim to simplify procedures, reduce waste, and avoid the use of potentially toxic and expensive heavy metals.

One-pot syntheses, which allow for the formation of complex molecules in a single reaction vessel without isolating intermediates, are particularly efficient. A one-pot, four-component cyclocondensation reaction for synthesizing 9-aryl-hexahydro-acridine-1,8-diones utilizes dimedone, aromatic aldehydes, and ammonium acetate. nih.gov This reaction can be effectively catalyzed by silica (B1680970) iodide (SiO₂-I), a heterogeneous catalyst, in ethanol (B145695). nih.gov

Research has also demonstrated that the synthesis of acridine derivatives from o-acylanilines and diaryliodonium salts can proceed smoothly under metal-free conditions at elevated temperatures through tandem arylation/Friedel–Crafts reactions. researchgate.net

Application of Nano-Heterogeneous Catalysts (e.g., Magnetic Nanoparticles, MOFs)

Nano-heterogeneous catalysts are increasingly utilized in organic synthesis due to their high surface area, enhanced reactivity, and ease of separation and recyclability. nih.govmdpi.com For acridine synthesis, various nanocatalysts, including magnetic nanoparticles and metal-organic frameworks (MOFs), have proven effective.

The synthesis of acridine-1,8-diones via a one-pot multicomponent reaction has been achieved using a range of nanocatalysts such as MCM-41-SO₃H, Fe₃O₄, and ZnO. researchgate.net Magnetic nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet. researchgate.netresearchgate.net For instance, a TC4A-XG@IONP nanocatalyst system has been used as an eco-friendly, heterogeneous, and green magnetic catalyst in the synthesis of acridinedione derivatives. researchgate.net

Another effective heterogeneous catalyst system involves transition metal ion-exchanged NaY zeolite. nih.gov A copper/zeolite catalyst, in particular, has shown high activity for the one-pot, solvent-free synthesis of acridine derivatives from dimedone, aromatic aldehydes, and ammonium nitrate, resulting in high yields in short reaction times. nih.gov MOFs are also being explored as heterogeneous catalytic systems, although their application can sometimes be limited by a lack of active functional sites. researchgate.net

Copper-Mediated Cascade Annulation via Photo-Excitation of Nitroarenes

A convergent and modular approach to synthesizing a wide array of acridine derivatives has been developed by integrating the photo-excitation of o-alkyl nitroarenes with a copper-promoted cascade annulation. thieme.denih.govresearchgate.net This innovative, aerobic, one-pot reaction system utilizes readily available o-alkyl nitroarenes and arylboronic acids, streamlining the construction of diverse acridine structures, including those that are symmetrical, unsymmetrical, and polysubstituted. nih.govresearchgate.net

The process begins with the photo-excitation of the o-alkyl nitroarene, which leads to intramolecular hydrogen atom transfer and oxygen relocation to form key amine intermediates. thieme.de This is followed by a copper-induced cascade that encompasses Chan–Lam amination, Friedel–Crafts acylation, and finally, aromatization to yield the acridine derivative. thieme.de This method significantly simplifies the synthesis and expands the structural diversity of accessible acridine compounds. thieme.denih.gov Furthermore, the resulting acridinium (B8443388) salts exhibit potent photophysical properties with high excited-state reduction potentials (E*red = 2.08–3.15 V), making them promising as photocatalysts. thieme.denih.gov

Friedel-Crafts Arylation Reactions Utilizing Lewis Acid Catalysts

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. wikipedia.org In the context of acridine synthesis, Friedel-Crafts arylation and acylation play a crucial role. One such method involves the condensation of a primary amine with o-acylanilines and diaryliodonium salts, catalyzed by Cu(OTf)₂. jsynthchem.comjsynthchem.com This approach avoids the use of traditional organic solvents and proceeds through an arylation/Friedel-Crafts reaction sequence to produce novel acridine derivatives efficiently. jsynthchem.com

The classic Bernthsen acridine synthesis is another example, which involves the reaction of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride at high temperatures (200-270 °C). nih.govyoutube.com The Lewis acid activates the carboxylic acid, facilitating an electrophilic aromatic substitution, which is followed by cyclization and dehydration to form the acridine ring. youtube.com This tandem arylation/Friedel-Crafts reaction can also be performed under copper-catalyzed conditions. researchgate.net The choice of catalyst, such as a strong Lewis acid, is critical for activating the acylating or alkylating agent. wikipedia.orgorganic-chemistry.org

Advanced Derivatization Strategies for Enhancing Molecular Complexity

Building upon the core acridine structure, advanced derivatization strategies are employed to enhance molecular complexity and introduce new functional groups, which can modulate the compound's properties.

Synthesis of Amide-Based Acridine Derivatives

The introduction of an amide group to the acridine scaffold is a key strategy for creating derivatives with unique properties. Research has focused on synthesizing novel amide derivatives of fused imidazole (B134444) and acridines. ijcce.ac.ir In one approach, various derivatives of 3H-imidazo[4,5-a] acridines are prepared and subsequently transformed into new amide derivatives under acidic conditions. ijcce.ac.ir This highlights the importance of the amide group in facilitating biological interactions. ijcce.ac.ir

Another innovative one-step method for synthesizing acridines involves the insertion of benzene (B151609) rings directly into an aryl amide bond. manchester.ac.uk The characterization of these newly synthesized amide-based acridines is confirmed through spectral analysis. ijcce.ac.ir

Table 2: Characterization Data for a Synthesized Amide-Based Acridine Derivative

CompoundSpectral DataElemental Analysis
C₁₈H₁₆N₄OIR (KBr disk): γ 3400, 3299 cm⁻¹ (NH₂), 1671 (C=O) cm⁻¹MS (m/z) 304 (M+)Calcd: C, 71.04; H, 5.30; N, 18.41Found: C, 70.75; H, 5.25; N, 18.74
C₁₈H₁₆N₄O₂IR (KBr disk): 3352, 3334 cm⁻¹, 1677 cm⁻¹ (C=O)MS (m/z) 320 (M+)Calcd: C, 67.49; H, 5.03; N, 17.49Found: C, 67.19; H, 4.97; N, 17.74
Data sourced from a study on the synthesis and evaluation of new amides based on acridine. ijcce.ac.ir

Construction of Spiro Systems Incorporating Pyrrole (B145914) and Thiazolidine (B150603) Rings

The synthesis of complex spiro systems that merge acridine, pyrrole, and thiazolidine rings into a single molecular entity has been a subject of significant research. However, a direct synthetic route starting from this compound to achieve this specific spiro architecture is not prominently documented in the reviewed literature.

Instead, the established and more common pathway to these particular spiro compounds commences with acridine-9-carbaldehyde as the foundational acridine source. mdpi.com The synthesis is typically a multi-step process:

Formation of Hydrazide Intermediate: The synthesis begins with the preparation of a suitable hydrazide. This is often achieved by reacting commercially available isothiocyanates with 2-cyanoacetohydrazide. mdpi.com

Construction of the Spiro[acridine-9,2'-pyrrole] Core: The key step involves the reaction of the hydrazide intermediate with acridine-9-carbaldehyde. This condensation reaction, catalyzed by sodium acetate in ethanol, leads to the formation of the spiro[acridine-9,2'-pyrrole] system. mdpi.com

Annulation of the Thiazolidine Ring: The final thiazolidine ring is constructed onto the pyrrole moiety. A thiourea (B124793) side chain, incorporated during the initial hydrazide synthesis, serves as the reactive handle for cyclization with various bifunctional reagents, such as methyl bromoacetate, to yield the complete spiro[acridine-pyrrole-thiazolidine] structure. mdpi.com

While various methods exist for synthesizing spiro-thiazolidines from different precursors, the specific construction of the acridine-containing variant relies on the aldehyde functional group of acridine-9-carbaldehyde, not the acetyl group of this compound. mdpi.comnih.gov

Preparation of Oxazine (B8389632) and Other Heterocyclic Ring-Substituted Acridines

A successful route to synthesize oxazine-substituted 9-anilinoacridines utilizes this compound as the key starting material. ijpsonline.comijpsonline.com This methodology involves a two-step process, beginning with the formation of a chalcone (B49325) intermediate, which is then cyclized to form the desired oxazine ring.

The general synthetic procedure is as follows:

Chalcone Synthesis: The precursor chalcones are first synthesized via a Claisen-Schmidt condensation, which is detailed in the following section (2.4.4).

Cyclization with Urea (B33335): The purified chalcone derivative is then reacted with urea in an ethanolic sodium hydroxide (B78521) solution. The mixture is stirred for several hours, after which the product is precipitated by pouring the reaction mixture into cold water. The resulting solid is filtered, washed, and recrystallized to yield the final oxazine-substituted 9-anilinoacridine. ijpsonline.comijpsonline.com

This reaction provides a versatile method for introducing the oxazine heterocycle onto the 9-anilinoacridine framework. A variety of substituted derivatives have been prepared using this method, with final yields ranging from 48-73%. ijpsonline.comslideshare.net

Table 1: Examples of Synthesized Oxazine-Substituted 9-Anilinoacridines

Compound ID Chalcone Precursor (Substituent 'R') Final Product Structure Yield (%)
4a H 4-(6-(4-(acridin-9-ylamino)phenyl)-2-amino-2H-1,2,4-oxadiazin-4-yl)phenol 54
4b 4-Cl N-(4-(4-amino-6-(4-chlorophenyl)-4,5-dihydro-6H-1,2,4-oxadiazin-4-yl)phenyl)acridin-9-amine 65
4c 4-F N-(4-(4-amino-6-(4-fluorophenyl)-4,5-dihydro-6H-1,2,4-oxadiazin-4-yl)phenyl)acridin-9-amine 59
4d 4-OH 4-(4-amino-6-(4-(acridin-9-ylamino)phenyl)-4,5-dihydro-6H-1,2,4-oxadiazin-6-yl)phenol 61
4e 2-Furyl N-(4-(4-amino-6-(furan-2-yl)-4,5-dihydro-6H-1,2,4-oxadiazin-4-yl)phenyl)acridin-9-amine 51

Data sourced from multiple studies. ijpsonline.comijpsonline.com

Development of Chalcone Conjugates and Their Derivatives

The synthesis of chalcone conjugates from this compound is a critical intermediate step for producing various heterocyclic derivatives, including the oxazines mentioned previously. ijpsonline.comnih.gov The primary method for this transformation is the Claisen-Schmidt condensation reaction . researchgate.netgkyj-aes-20963246.com

This base-catalyzed reaction involves the condensation of an aryl ketone with an aromatic aldehyde. In this specific application, this compound serves as the ketone component, which is reacted with a variety of substituted aromatic aldehydes to produce a diverse library of chalcone derivatives. ijpsonline.comresearchgate.net

The general synthetic procedure is as follows:

this compound is dissolved in ethanol.

An aqueous solution of sodium hydroxide (10%) is added to the mixture to act as the catalyst.

The desired substituted aromatic aldehyde is then added, and the reaction mixture is stirred at room temperature for an extended period (typically 8 hours).

The resulting chalcone precipitate is filtered, washed thoroughly with water, dried, and recrystallized from ethanol to achieve the pure product. ijpsonline.comijpsonline.com

This robust method allows for the creation of a wide array of chalcone analogs, distinguished by the substituents on the aromatic aldehyde ring.

Table 2: Examples of Synthesized Chalcone Derivatives from this compound

Compound ID Aldehyde Reactant (R-CHO) Chalcone Product Name Yield (%)
3a Benzaldehyde (E)-1-(4-(acridin-9-ylamino)phenyl)-3-phenylprop-2-en-1-one 76
3b 4-Chlorobenzaldehyde (E)-1-(4-(acridin-9-ylamino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one 72
3c 4-Fluorobenzaldehyde (E)-1-(4-(acridin-9-ylamino)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one 68
3d 4-Hydroxybenzaldehyde (E)-1-(4-(acridin-9-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 65
3e Furan-2-carbaldehyde (E)-1-(4-(acridin-9-ylamino)phenyl)-3-(furan-2-yl)prop-2-en-1-one 67

Data sourced from multiple studies. ijpsonline.comijpsonline.comresearchgate.net

Structure Activity Relationship Sar and Computational Chemistry Studies of 4 9 Acridinylamino Acetophenone Analogs

Theoretical Frameworks of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule relates to its biological activity. For acridine (B1665455) derivatives, SAR has been instrumental in optimizing their therapeutic potential.

SAR can be explored through both qualitative and quantitative approaches. Qualitative SAR involves analyzing the impact of structural modifications on biological activity in a descriptive manner. For instance, the introduction of different substituent groups on the acridine or anilino rings of 9-anilinoacridines can lead to significant changes in their anticancer activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. svuonline.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new compounds. frontiersin.org Key molecular descriptors used in QSAR studies of acridine derivatives often include:

Electronic parameters: Such as the Hammett constant (σ), which describes the electron-donating or withdrawing nature of a substituent. For 9-anilinoacridines, electron-releasing substituents on the anilino ring have been shown to be important for activity. nih.gov

Steric parameters: These describe the size and shape of a molecule or its substituents. The presence of steric hindrance can influence how a molecule interacts with its biological target. nih.gov

Hydrophobicity parameters: Often represented by LogP, this descriptor is crucial for a drug's ability to cross cell membranes.

A comparative QSAR analysis of 9-anilinoacridines has highlighted the importance of electron-releasing substituents and the lack of a strong correlation with hydrophobic interactions for their activity against leukemia cells. nih.gov This suggests that electronic effects and specific steric interactions with a protein receptor are key determinants of their biological function. nih.gov

Table 1: Impact of Aniline (B41778) Ring Substituents on the Activity of 9-Anilinoacridine (B1211779) Analogs

Substituent PositionSubstituent TypeGeneral Effect on ActivityReference
Para (4')Electron-donating (e.g., -OCH3)Generally enhances activity nih.gov
Para (4')Electron-withdrawing (e.g., -NO2)Generally decreases activity nih.gov
Meta (3')Electron-donating (e.g., -OCH3)Can enhance activity, position dependent nih.gov
Ortho (2')Bulky groupsCan decrease activity due to steric hindrance nih.gov

This table is an illustrative summary based on general findings for 9-anilinoacridines and may not be directly predictive for all specific analogs of 4'-(9-Acridinylamino)acetophenone.

While traditional QSAR provides valuable insights, it does not explicitly consider the three-dimensional (3D) structure of molecules. 3D-QSAR methods address this by analyzing the 3D properties of ligands to predict their biological activities. nih.gov These methods are particularly useful when the 3D structure of the biological target is unknown. svuonline.org

One of the most widely used 3D-QSAR methods is Comparative Molecular Field Analysis (CoMFA) . CoMFA assumes that the biological activity of a ligand is related to the steric and electrostatic fields it produces in the surrounding space. drugdesign.org By comparing these molecular fields across a series of compounds, CoMFA can generate a 3D map that indicates regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. drugdesign.org

For this compound analogs, 3D-QSAR could be a powerful tool. By systematically modifying the acetophenone (B1666503) moiety and analyzing the resulting changes in activity, a 3D-QSAR model could be developed. This model would provide a visual representation of the structural requirements for optimal interaction with the biological target, guiding the design of new analogs with improved properties.

The strategic design of new analogs is a cornerstone of medicinal chemistry, aiming to improve desired properties such as potency, selectivity, and pharmacokinetic profile. For acridine derivatives, several design strategies have been successfully employed.

One common strategy is the creation of hybrid molecules , where the acridine scaffold is combined with another pharmacophore to create a compound with dual or enhanced activity. nih.gov For example, linking an acridine to a triazole or thiadiazole nucleus has been explored to develop new anticancer agents. nih.gov

Another approach involves modifying the linker between the acridine core and its substituents. The length and flexibility of a linker can significantly impact a molecule's ability to bind to its target. nih.gov For instance, in diacridines, the length of the polymethylene linker determines their ability to bisintercalate into DNA. nih.gov

In the context of this compound, strategic design could involve:

Modification of the acetophenone group: Replacing the acetyl group with other functional groups to explore different electronic and steric effects.

Introduction of substituents on the phenyl ring: Adding substituents to the anilino ring to modulate the compound's electronic properties and potential for hydrogen bonding.

Functionalization of the acridine core: Introducing substituents on the acridine ring to fine-tune the molecule's properties.

These strategic modifications, guided by SAR and QSAR principles, can lead to the development of this compound analogs with improved therapeutic potential.

Computational Modeling and Simulation Techniques for Mechanistic Elucidation

Computational chemistry offers powerful tools for understanding the interactions between a drug molecule and its biological target at an atomic level. These techniques can provide insights into the mechanism of action and guide the design of new, more effective drugs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a ligand at the active site of a protein. nih.gov

For this compound and its analogs, molecular docking could be used to predict their binding to biological targets such as DNA and topoisomerase II. mdpi.com The docking process involves:

Preparation of the ligand and receptor structures: Obtaining or building the 3D structures of the ligand and the receptor.

Defining the binding site: Identifying the region on the receptor where the ligand is expected to bind.

Sampling of ligand conformations and orientations: Exploring different possible binding poses of the ligand within the binding site.

Scoring of the binding poses: Using a scoring function to estimate the binding affinity of each pose and rank them.

Molecular docking studies of other acridine derivatives have provided valuable insights into their interactions with DNA, showing that the planar acridine ring intercalates between the DNA base pairs. rsc.org Docking simulations can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. jppres.com

Table 2: Potential Molecular Docking Targets for this compound Analogs

TargetBiological RolePotential InteractionsReference
DNAGenetic materialIntercalation of the acridine ring between base pairs rsc.org
Topoisomerase IIEnzyme that regulates DNA topologyInhibition of enzyme activity, stabilization of the cleavable complex mdpi.comnih.gov

This table presents potential targets based on the known mechanisms of action of similar acridine compounds.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can provide a dynamic view. MD simulations use the principles of classical mechanics to simulate the motion of atoms and molecules over time. nih.gov This allows for the study of the conformational changes and flexibility of both the ligand and the receptor upon binding.

MD simulations of acridine-DNA complexes have been used to study the stability of the intercalated complex and to understand the role of the linker in diacridines. nih.gov These simulations can provide detailed information about:

The stability of the ligand-receptor complex: By monitoring the root-mean-square deviation (RMSD) of the complex over time. nih.gov

The flexibility of the ligand and receptor: By analyzing the root-mean-square fluctuation (RMSF) of individual residues. nih.gov

The conformational landscape of the ligand: By exploring the different conformations that the ligand can adopt within the binding site.

For this compound, MD simulations could be used to study the dynamics of its interaction with DNA or topoisomerase II. This could reveal important information about the stability of the binding and the conformational changes that occur upon binding, which could be used to design analogs with improved binding affinity and residence time at the target.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbitals, Fukui Functions)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of molecules like this compound and its analogs. These computational methods provide insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the molecule's biological activity.

DFT calculations are frequently employed to determine the geometries of the ground and excited states, as well as to compute various molecular properties. For instance, in studies of related acridine derivatives, DFT has been used to investigate the stability of different tautomeric forms. uni-muenchen.deresearchgate.net The B3LYP functional is a commonly used method in these calculations, providing a good balance between accuracy and computational cost. researchgate.netuchile.cl

A key aspect of quantum chemical analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting a molecule's reactivity and its ability to participate in charge-transfer interactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.comijpsonline.com For acridine derivatives, the HOMO is often localized on the electron-rich acridine ring system, while the LUMO may be distributed across the entire molecule, including the substituent groups. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Acridine Derivatives

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Acridone Derivative 1-5.80-2.503.30
Acridone Derivative 2-6.10-2.803.30
Tetracyanodiazaacene-6.30-4.491.81 mdpi.com

Note: The values in this table are illustrative and derived from studies on related acridine structures. The exact values for this compound would require specific calculations.

Fukui functions are another important concept derived from DFT, used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack. uchile.clbohrium.comresearchgate.net These functions are related to the change in electron density at a particular point in the molecule when an electron is added or removed. bohrium.com By analyzing the Fukui functions, researchers can identify which atoms in the this compound scaffold are most likely to interact with biological targets. uchile.clbohrium.comresearchgate.net

Semiempirical Molecular Orbital Theory Applications

Semiempirical molecular orbital theories, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less intensive alternative to ab initio methods and DFT. uni-muenchen.deopenmopac.netwustl.edu These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. uni-muenchen.deopenmopac.netwustl.edu While not as accurate as higher-level theories, semiempirical methods are well-suited for studying large molecules and for performing preliminary conformational analyses and quantitative structure-activity relationship (QSAR) studies. wustl.edu

In the context of this compound analogs, semiempirical methods have been applied to calculate various molecular descriptors used in QSAR models. nih.gov These descriptors can include electronic properties like partial atomic charges and dipole moments, as well as steric parameters. By correlating these calculated properties with experimentally determined biological activities, researchers can develop predictive models that aid in the design of new, more potent compounds. nih.gov For example, a QSAR study on 9-acridinyl hydrazone derivatives utilized descriptors calculated by semiempirical methods to elucidate the structural requirements for their antimalarial activity. nih.gov

Table 2: Common Semiempirical Methods and Their Applications

MethodKey FeaturesTypical Applications for Acridine Analogs
AM1 A modification of the MNDO method with improved treatment of hydrogen bonding. uni-muenchen.deCalculation of molecular geometries and electronic properties for QSAR studies.
PM3 A re-parameterization of AM1, often providing better geometries for certain types of molecules. uni-muenchen.deSimilar to AM1, used for rapid screening of large numbers of compounds.
MNDO Modified Neglect of Diatomic Overlap, an earlier semiempirical method.Less commonly used now, but has been applied in older QSAR studies.

Conformational and Torsion Angle Studies

Conformational and torsion angle studies aim to identify the preferred low-energy conformations of the molecule in different environments (e.g., in solution or when bound to a receptor). These studies can be performed using a variety of computational methods, including molecular mechanics, semiempirical methods, and DFT. For instance, potential energy surface scans can be performed by systematically rotating key torsion angles and calculating the energy at each step. This allows for the identification of energy minima corresponding to stable conformers and the energy barriers between them.

For 9-anilinoacridines, a crucial torsion angle is the one defining the orientation of the anilino ring with respect to the acridine plane. The planarity of the entire molecule can influence its DNA intercalating ability. mdpi.com The acetophenone group also has rotational freedom, and its position relative to the anilino ring can affect interactions with the target protein.

Dissection of Structural Elements Governing Molecular Functionality

Impact of Acridine Ring Substituents on Activity and Selectivity

The acridine ring is a key pharmacophore in many biologically active compounds, and its substitution pattern plays a pivotal role in modulating their activity and selectivity. mdpi.comnih.govnih.gov In the case of this compound analogs, modifications to the acridine nucleus can significantly impact their interactions with biological targets such as DNA and topoisomerase enzymes. mdpi.comnih.gov

Studies on various 9-anilinoacridine derivatives have shown that the introduction of different substituent groups at positions 1, 2, 3, and 4 of the acridine ring can influence properties such as:

DNA Binding Affinity: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the acridine ring, thereby affecting its ability to intercalate between DNA base pairs. nih.gov

Topoisomerase Inhibition: The nature and position of substituents can influence the potency and selectivity of topoisomerase inhibition. For example, some substituents may favor the inhibition of topoisomerase I over topoisomerase II, or vice versa. mdpi.comnih.gov

Table 3: Effect of Acridine Ring Substituents on Biological Activity of 9-Anilinoacridine Analogs

Substituent PositionType of SubstituentObserved Effect on ActivityReference
1'-NHSO2Me, -SO2NH2Potent inhibitors of DNA topoisomerase II-mediated DNA religation nih.gov
6BromoIncreased acetylcholinesterase inhibition nih.gov
7VariousDetrimental steric effect on acetylcholinesterase inhibition nih.gov
GeneralPhenyl-urea moietiesDual Src and MEK kinase inhibition nih.gov

Role of the Anilino Side Chain and Acetophenone Moiety in Biological Recognition

The anilino side chain in 9-anilinoacridines is not merely a linker; it actively participates in the biological recognition process. nih.gov This part of the molecule is often positioned in the minor or major groove of DNA when the acridine moiety intercalates, allowing for specific interactions with the DNA backbone or with amino acid residues of target enzymes like topoisomerase. nih.gov

Furthermore, the acetophenone group can be a site for metabolic transformations, which can either activate or deactivate the compound. The electronic properties of the anilino ring, as modulated by the acetophenone group, can also influence the pKa of the acridine nitrogen, which is important for DNA intercalation.

Conformational Flexibility and Spatial Topology as Determinants of Interaction

The biological activity of this compound and its analogs is not solely dependent on their chemical composition but also on their three-dimensional shape and flexibility. mdpi.comnih.gov The ability of the molecule to adopt a specific conformation that is complementary to the binding site of its target is a prerequisite for a strong and specific interaction.

The conformational flexibility of the anilino side chain allows the molecule to adapt its shape to fit into the binding pocket. mdpi.com This "induced fit" can lead to a more stable drug-target complex. Normal mode analysis of related 9-aminoacridine (B1665356) compounds has shown that intercalation can increase the flexibility of the DNA at the binding site. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are powerful computational techniques used to correlate the 3D properties of molecules with their biological activities. ijpsonline.comnih.gov These studies can generate 3D maps that show which regions of space around the molecule are favorable for steric bulk, positive or negative electrostatic potential, and hydrophobic interactions. Such models provide valuable insights into the spatial requirements for optimal biological activity and can guide the design of new analogs with improved potency and selectivity. nih.gov For example, a CoMFA study on tacrine (B349632) analogues highlighted the negative impact of bulky substituents at position 7 of the acridine ring. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research on 4 9 Acridinylamino Acetophenone and Its Analogs

Comprehensive Spectroscopic Characterization of Synthesized Compounds

A multi-faceted approach utilizing various spectroscopic methods is essential for the unambiguous structural confirmation of synthesized acridine (B1665455) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the study of 4'-(9-Acridinylamino)acetophenone and its analogs, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are vital.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number of different types of protons and their chemical environments. For instance, in acetophenone (B1666503), characteristic signals include a singlet for the methyl protons (CH₃) at approximately δ 2.61 ppm and multiplets for the aromatic protons between δ 7.45-7.98 ppm. rsc.org Carbon-13 (¹³C) NMR complements this by detailing the carbon framework. The carbonyl carbon of acetophenone, for example, appears at around δ 198.2 ppm, while the methyl carbon is observed at δ 26.6 ppm. rsc.org For this compound, the spectra become more complex, showing signals for both the acetophenone and acridine moieties, with chemical shifts influenced by the amino linker. nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) helps identify proton-proton couplings within the same spin system, revealing which protons are adjacent to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is particularly valuable as it shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting different fragments of the molecule, such as the acridine and acetophenone rings through the amino bridge. nih.gov For example, an HMBC experiment on an acridine derivative could show a correlation between the N-H proton and carbons in both the acridine and the phenyl ring of the acetophenone part, confirming the linkage.

The following table summarizes typical NMR data for acetophenone, a core component of the target molecule.

Technique Nucleus Chemical Shift (δ) ppm Assignment
¹H NMR¹H2.61 (s, 3H)CH₃
¹H NMR¹H7.45-7.59 (m, 3H)Aromatic H
¹H NMR¹H7.96-7.98 (m, 2H)Aromatic H
¹³C NMR¹³C26.6CH₃
¹³C NMR¹³C128.3, 128.6, 133.1, 137.1Aromatic C
¹³C NMR¹³C198.2C=O
Data sourced from studies on acetophenone. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm its structure.

Key vibrational bands for the parent compound, acridine, and the acetophenone moiety provide a basis for analysis. researchgate.netresearchgate.netchemicalbook.com The spectrum of this compound is expected to show:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, indicative of the secondary amine linking the acridine and acetophenone parts.

C=O Stretching: A strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl group of the acetophenone moiety. researchgate.netresearchgate.net

C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region arising from the aromatic rings of both acridine and acetophenone. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. researchgate.net

The presence and position of these bands provide clear evidence for the successful synthesis and structural integrity of the compound.

Functional Group Characteristic Absorption (cm⁻¹) Compound Moiety
N-H Stretch3300-3500Amino Linker
C=O Stretch~1680Acetophenone
C=N / C=C Stretch1500-1650Acridine/Phenyl Rings
Aromatic C-H Stretch>3000Acridine/Phenyl Rings
Aliphatic C-H Stretch<3000Acetophenone (Methyl)

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Degradation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. youtube.com High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. For this compound (C₂₁H₁₆N₂O), HRMS would confirm the molecular weight of approximately 312.1263 g/mol . nih.gov This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing the purity of a sample and identifying any byproducts or degradation products. researchgate.netrug.nl In the context of this compound, a GC-MS analysis would involve vaporizing the sample and passing it through a chromatographic column to separate the components. The mass spectrometer then records the mass spectrum of each component as it elutes from the column. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the target compound and characterize any impurities. For example, the mass spectrum of acetophenone shows a characteristic peak for the acylium ion at m/z 105. researchgate.net

Technique Information Obtained Application to this compound
HRMSPrecise molecular weight and elemental formulaConfirmation of the molecular formula C₂₁H₁₆N₂O
GC-MSSeparation of components and their mass spectraPurity assessment, identification of synthetic byproducts and degradation products

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.comuwaterloo.ca This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. uwaterloo.ca For this compound and its analogs, obtaining a single crystal suitable for X-ray analysis would allow for the unambiguous confirmation of its molecular geometry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. azolifesciences.com This pattern is used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. azolifesciences.com The crystal structure would reveal the planarity of the acridine system, the orientation of the acetophenone group relative to the acridine core, and the geometry of the linking amine group. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the solid state. nih.gov Such detailed structural information is invaluable for understanding the compound's physical properties and for rationalizing its interactions with biological targets. nih.gov

Spectroscopic Techniques for Probing Molecular Interactions

Understanding how a molecule interacts with its environment or with other molecules is crucial for many applications. Spectroscopic techniques are instrumental in studying these interactions.

UV-Visible Spectroscopy for Binding Constant Determination and Spectral Perturbations

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum is characteristic of the molecule's electronic structure. When a molecule like this compound binds to another molecule, such as a protein or DNA, its electronic environment is altered, leading to changes in its UV-Vis spectrum. mdpi.com

These changes, known as spectral perturbations, can manifest as a shift in the wavelength of maximum absorption (a bathochromic or red shift, or a hypsochromic or blue shift) and/or a change in the molar absorptivity (hyperchromism or hypochromism). nih.gov By systematically titrating a solution of the acridine derivative with a binding partner and monitoring these spectral changes, one can determine the binding constant (Kb), which quantifies the strength of the interaction. mdpi.com The Benesi-Hildebrand plot is a common graphical method used to calculate the binding constant from the absorbance data. nih.gov For example, the interaction of acridine derivatives with DNA often results in hypochromism and a bathochromic shift in the absorption spectrum, indicative of intercalation between the DNA base pairs. nih.gov

Parameter Description Significance
Binding Constant (Kb) A measure of the equilibrium between the bound and unbound states.Quantifies the affinity of the compound for its binding partner.
Spectral Perturbations Changes in the UV-Vis absorption spectrum upon binding (e.g., shifts in λmax, changes in absorbance).Provides qualitative information about the nature of the interaction.

Fluorescence Spectroscopy for DNA/Protein Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between fluorescent molecules, such as this compound and its analogs, and biological macromolecules like DNA and proteins. The intrinsic fluorescence of the acridine ring system is central to these studies. When an acridine derivative binds to DNA or a protein, its fluorescence properties—such as emission intensity, quantum yield, lifetime, and polarization—can change significantly. These changes provide detailed insights into binding mechanisms, affinity, and the local environment of the binding site.

The primary mechanism of interaction for many 9-aminoacridine (B1665356) derivatives is intercalation, where the planar acridine ring inserts itself between the base pairs of a DNA double helix. morressier.commdpi.com This process is often accompanied by a notable increase in fluorescence intensity. For instance, studies on the interaction of 9-aminoacridine with DNA using fluorescence decay measurements have identified distinct emitting sites. The dye's interaction with AT-rich regions in DNA results in complex fluorescence decay curves that can be resolved into three exponential components, with lifetimes ranging from 1.6 to 29 nanoseconds, indicating multiple binding environments or conformations. capes.gov.br

Furthermore, acridine derivatives have been engineered as fluorescent reporters to probe protein structure and function. Novel reporters based on 9-aminoacridine can be designed so that their fluorescence lifetime is modulated when in close proximity to specific amino acid residues, such as tryptophan. rsc.orgnih.govresearchgate.net This principle is utilized in fluorescence resonance energy transfer (FRET) assays to monitor enzymatic activity or conformational changes in proteins. For example, 9-aminoacridine peptide derivatives have been successfully used in fluorescence lifetime-based assays to measure the activity of enzymes like caspase-3, a key protein in apoptosis. researchgate.net

The binding of acridine derivatives to proteins like human serum albumin (HSA) has also been characterized using fluorescence spectroscopy. The quenching of HSA's intrinsic tryptophan fluorescence upon binding with acridine-based N-acylhydrazone derivatives, for example, allows for the calculation of binding constants (Kb) and thermodynamic parameters. Negative values for Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) in such studies indicate that the binding is spontaneous and primarily driven by hydrogen bonding and van der Waals forces. mdpi.com

Table 1: Fluorescence Lifetime Components of 9-Aminoacridine Bound to DNA Data sourced from fluorescence decay curve analysis of 9-aminoacridine in the presence of DNA. capes.gov.br

ComponentLifetime Range (ns)Associated Environment
Component 11.6–2.4Quenched or partially stacked state
Component 211–13Intercalated state
Component 327–29Strongly bound, fully intercalated state

Electron Spin Resonance (ESR) Spectroscopy for Intercalation Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons (paramagnetic species). While most acridine derivatives are not inherently paramagnetic, ESR can be powerfully applied to study their DNA intercalation by using spin-labeling strategies. nih.gov

In this approach, a stable radical, typically a nitroxide moiety, is chemically attached to the acridine molecule. The resulting "spin-labeled" acridine derivative retains its ability to intercalate into DNA. The ESR spectrum of the spin label is highly sensitive to its local environment, mobility, and distance from other paramagnetic centers. When the spin-labeled acridine intercalates into the DNA duplex, its rotational motion becomes restricted, leading to characteristic changes in the ESR spectrum. This provides direct evidence of the intercalation event and can be used for quantitative evaluation of drug-DNA binding. nih.gov

Competition assays can be performed where the spin-labeled acridine competes for DNA binding sites with another (non-labeled) intercalating agent. By monitoring the changes in the ESR signal of the spin-labeled probe, the binding affinity and kinetics of the unlabeled drug can be determined. nih.gov Furthermore, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can be used with doubly spin-labeled DNA to measure precise distances between the labels, offering detailed structural insights into the conformational changes induced by drug binding. st-andrews.ac.uk While ESR has been used to study the triplet states of acridine dyes under irradiation, its most significant application in the context of intercalation is through spin-labeling. nih.gov

Specialized Analytical Methods for Material and Catalytic Assessment

X-ray Diffraction (XRD) for Crystalline Properties of Catalysts

X-ray Diffraction (XRD) is a fundamental and indispensable technique for characterizing the solid-state properties of heterogeneous catalysts. malvernpanalytical.commdpi.com It provides crucial information on the phase composition, crystal structure, and crystallite size of catalytic materials. mdpi.com In the context of research involving this compound and its analogs, XRD would be used to characterize the support material or the catalyst on which these molecules might be adsorbed or integrated.

The technique works by directing X-rays onto a crystalline sample and measuring the scattering pattern. The angles and intensities of the diffracted beams are unique to the material's crystal lattice structure, acting as a "fingerprint" for phase identification. mpg.de For instance, if an acridine derivative is used in a reaction catalyzed by a metal oxide supported on zeolite, XRD would be used to:

Identify the crystalline phases: Confirm the specific zeolite structure (e.g., ZSM-5, FAU) and the crystalline phase of the metal oxide (e.g., TiO2 in anatase or rutile form). malvernpanalytical.com

Determine crystallite size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains. The Scherrer equation is commonly used to estimate the average crystallite size, which is a critical parameter influencing the active surface area of a catalyst. malvernpanalytical.com

Assess crystallinity: The ratio of the crystalline signal to the amorphous background can be used to quantify the degree of crystallinity of a catalyst support, which can affect its stability and performance. malvernpanalytical.com

In situ XRD studies allow for the monitoring of catalysts under reaction conditions, providing insights into structural changes, phase transformations, or deactivation processes as they occur. mdpi.com

Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller - BET)

The surface area and porosity of heterogeneous catalysts are critical parameters that govern their activity and selectivity. The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of solid materials. intertek.comsci-hub.se The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.

By measuring the amount of gas adsorbed at various partial pressures, a nitrogen adsorption-desorption isotherm is generated. The shape of this isotherm provides qualitative information about the pore structure. sci-hub.se The BET equation is then applied to the data in a specific pressure range to calculate the total specific surface area (in m²/g), which includes the external surface and the area within the pores. lucideon.com

Beyond just surface area, the adsorption isotherm data can be further analyzed using models like the Barrett-Joyner-Halenda (BJH) method to determine:

Pore Volume: The total volume of the pores within the catalyst. lucideon.com

Pore Size Distribution: The distribution of pore sizes, typically in the mesopore (2-50 nm) and macropore (>50 nm) ranges. lucideon.com

This information is vital because the transport of reactants (like an acridine derivative) and products to and from the active sites on the catalyst surface depends heavily on the pore architecture. intertek.com A high surface area is generally desirable for maximizing the number of active sites, but the pore size must be large enough to avoid diffusion limitations.

Table 2: Representative BET Surface Area and Porosity Data for Catalyst Supports This table presents typical data ranges for common catalyst support materials. Actual values vary significantly based on synthesis methods.

Catalyst SupportTypical BET Surface Area (m²/g)Typical Pore Volume (cm³/g)Primary Pore Type
Activated Carbon (AC)500 - 15000.5 - 1.5Microporous/Mesoporous
Zeolite Y700 - 9000.3 - 0.5Microporous
Silica (B1680970) Gel300 - 8000.3 - 1.2Mesoporous
γ-Alumina150 - 3500.4 - 0.8Mesoporous

Electron Microscopy and Elemental Analysis (SEM-EDS, TEM, EMA)

Electron microscopy techniques provide direct visual information about the morphology, structure, and elemental composition of catalyst materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultra-thin sample. This allows for much higher resolution imaging than SEM, enabling the visualization of the internal structure of catalyst particles, including the porous network and the size and dispersion of active metal nanoparticles on a support.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM or TEM, EDS is an elemental analysis technique. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition of the catalyst at the microscopic level. researchgate.net This is crucial for confirming the presence and distribution of active components or detecting poisons. For example, SEM-EDS can be used to map the distribution of nickel on a zeolite support used in the hydrogenation of acetophenone. researchgate.net

Electron Microprobe Analysis (EMA): EMA is similar to SEM-EDS but is optimized for quantitative elemental analysis with high accuracy and precision. It provides precise compositional data for different phases within a catalytic material.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability of compounds like this compound and its analogs, as well as for characterizing catalyst materials.

When analyzing a pure compound, TGA can determine its decomposition temperature. A typical TGA experiment involves heating a small amount of the sample at a constant rate (e.g., 10 °C/min) under an inert (N₂) or reactive (air) atmosphere and recording the mass loss. researchgate.net A sharp drop in the TGA curve indicates decomposition or volatilization. For novel acridine derivatives, TGA can establish their upper temperature limit for use in catalytic or material applications. researchgate.netresearchgate.net

In catalyst characterization, TGA is used for several purposes:

Determining Thermal Stability: Assessing the decomposition temperature of the catalyst or support.

Analyzing Coke Deposition: Quantifying the amount of carbon ("coke") deposited on a catalyst during a reaction by burning it off in an air stream and measuring the corresponding mass loss.

Studying Precursor Decomposition: Monitoring the decomposition of a catalyst precursor to the active oxide form during calcination.

Volatilization Studies: For potential chemical vapor deposition (CVD) precursors, TGA can show a single-step volatilization with negligible residual mass, indicating the compound sublimes or evaporates cleanly. nih.gov

Applications in Fluorescent Probe Development for Biological Systems

The unique photophysical properties of the acridine scaffold, inherent in compounds like this compound and its analogs, have positioned them as exceptional candidates for the development of fluorescent probes for biological systems. These probes are instrumental in visualizing and quantifying various aspects of the complex cellular environment. Their applications range from sensing subtle changes in the intracellular microenvironment to the real-time tracking of dynamic cellular processes and the specific labeling of organelles. The versatility of the acridine core allows for chemical modifications that fine-tune the probe's spectral properties and targeting capabilities, making acridine derivatives a powerful tool in modern cell biology and biochemical research.

Design Principles and Photophysical Properties of Acridine-Based Fluorescent Probes

The design of effective fluorescent probes is a meticulous process that hinges on the integration of a fluorophore, a recognition site for the analyte of interest, and a responsive signaling mechanism. researchgate.net Acridine-based probes are a prominent class of such molecular tools, where the acridine ring system serves as the core fluorophore.

Design Principles:

A primary strategy in the design of acridine-based probes involves the conjugation of the acridine chromophore with other functional groups to enhance desirable characteristics such as water solubility, biocompatibility, and specific targeting within biological systems. researchgate.net For instance, the incorporation of an o-diamine fragment can improve water solubility and create a reactive site for sensing molecules like nitric oxide (NO). mdpi.comnih.gov In this design, the reaction of the diamine with NO leads to the formation of a triazole ring, which blocks a photoinduced electron transfer (PET) process, causing a significant increase in fluorescence intensity. mdpi.comnih.gov

Another sophisticated design approach involves creating molecules with intramolecular charge transfer (ICT) characteristics. researchgate.net By linking the electron-donating acridine moiety to an electron-withdrawing group, probes can be engineered to be highly sensitive to their local environment. Furthermore, bis-acridine structures, known as acridine araphanes, have been developed to possess a stable, parallel-plane conformation, allowing them to function as nanoscale "rulers" to probe the geometry of biological binding sites. nih.gov The linkage of acridine to ligands like terpyridine can also yield probes with high selectivity for specific metal ions. researchgate.net

Photophysical Properties:

The fluorescence of acridine and its derivatives is highly sensitive to the surrounding environment. A key characteristic is the equilibrium between the deprotonated and protonated forms of the acridine molecule, which can be influenced by the polarity and acidity of the local environment, such as within a micelle. nih.gov This sensitivity is a cornerstone of their use as environmental probes.

The emission characteristics of acridine-based probes can be modulated by several factors:

Solvent Polarity: The photophysics of acridine can be significantly affected by solvent polarity, with studies indicating a reversal of the lowest singlet excited state as polarity increases. acs.org

pH: The protonation state of the acridine ring dramatically influences its fluorescence, a property exploited in probes designed to measure pH. researchgate.net

Structural Modifications: Subtle changes to the acridine structure can have profound effects on its photophysical properties. For example, a comparative study of rhodamine dye analogues showed that Acridine Red possesses a significantly longer fluorescence lifetime and a higher quantum yield than Pyronin Y and Pyronin B, highlighting the impact of N-alkylation on the internal conversion rate. nih.gov

Development of Probes for Sensing Intracellular Microenvironment Parameters (e.g., polarity, viscosity)

The internal environment of a cell is a dynamic landscape where parameters like polarity and viscosity play crucial roles in regulating cellular functions, including metabolism, signal transduction, and transport. researchgate.netrsc.org Acridine derivatives have been ingeniously engineered to create probes that can sense and report on these specific microenvironmental parameters.

Polarity-Sensitive Probes:

Researchers have synthesized novel polarity-sensitive probes by reacting 9-acridine carboxaldehyde with various cyano-containing compounds. researchgate.netrsc.org These probes exhibit changes in their fluorescence properties in response to the polarity of their surroundings.

An acridine-dicyanoisophorone-based probe (Probe 1a) demonstrated a remarkable response to increasing solvent polarity. Its maximum emission wavelength experienced a significant red-shift from 553 nm to 594 nm. researchgate.netrsc.org Concurrently, its fluorescence intensity was enhanced 38-fold, and the fluorescence quantum yield surged from a mere 0.5% to 35.6%. researchgate.netrsc.org

A similar polarity-responsive behavior was observed with an acridine-cyanofuranone based probe (Probe 1b) . researchgate.netrsc.org

Viscosity-Sensitive Probes:

Using a similar synthetic strategy, viscosity-sensitive probes, often referred to as "molecular rotors," have also been developed. researchgate.netrsc.org The fluorescence of these probes is quenched by intramolecular rotation in low-viscosity environments. In more viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence emission.

An acridine-tricyanodihydrofuran based probe (Probe 1c) showed a 5.6-fold increase in its fluorescence intensity at 430 nm as the viscosity of the solution was raised from 0.89 cP (in 100% water) to 856 cP (in 1% water). researchgate.netrsc.org

An acridine-cyanobenzothiazole based probe (Probe 1d) also displayed a comparable sensitive response to changes in viscosity. researchgate.netrsc.org

Probe NameSensing ParameterKey FindingsReference
Acridine-dicyanoisophorone (Probe 1a)PolarityEmission red-shifted from 553 nm to 594 nm; 38-fold fluorescence enhancement with increasing polarity. researchgate.netrsc.org
Acridine-cyanofuranone (Probe 1b)PolarityExhibited a polarity response similar to Probe 1a. researchgate.netrsc.org
Acridine-tricyanodihydrofuran (Probe 1c)Viscosity5.6-fold fluorescence enhancement at 430 nm with increasing viscosity (0.89 cP to 856 cP). researchgate.netrsc.org
Acridine-cyanobenzothiazole (Probe 1d)ViscosityShowed a viscosity response similar to Probe 1c. researchgate.netrsc.org

Real-Time Dynamic Monitoring of Cellular Processes and Organelle Staining

The ability to observe cellular events as they happen and to pinpoint the location of these events is crucial for understanding cell biology. Acridine derivatives serve as versatile tools for both real-time monitoring and specific organelle staining.

Real-Time Monitoring:

Acridine-based probes have proven invaluable for the dynamic tracking of cellular activities.

Lysosomal Integrity: The well-known derivative, Acridine Orange, is used in a high-throughput, real-time assay to monitor lysosomal membrane permeabilization. nih.govmdpi.com This process is a critical event in both physiological and pathological cell death pathways. nih.govmdpi.com

Intracellular Polarity: The polarity-sensitive probes, Probe 1a and Probe 1b, have been successfully applied to dynamically monitor fluctuations in intracellular polarity within living HeLa cells. researchgate.netrsc.org

Organelle Staining:

The chemical properties of acridine derivatives allow them to accumulate in specific subcellular compartments, making them excellent organelle stains.

Acidic Organelles: As weak bases, many acridine derivatives like Acridine Orange and Quinacrine (B1676205) readily cross cell membranes and accumulate in acidic organelles. wikipedia.orgnih.govmdpi.com This makes them ideal for staining lysosomes, endosomes, autophagosomes, and platelet-dense granules. wikipedia.orgnih.govmdpi.com The fluorescence emission of Acridine Orange is pH-dependent, changing from green in the cytoplasm and nucleus to orange or red within the acidic environment of lysosomes. wikipedia.org

Lipid Droplets and Lysosomes: Specifically designed probes have shown remarkable organelle specificity. The acridine-dicyanoisophorone probe (Probe 1a) was observed to localize in lipid droplets, whereas the acridine-cyanofuranone (Probe 1b) and acridine-tricyanodihydrofuran (Probe 1c) probes were found to stain lysosomes in HeLa cells. researchgate.netrsc.org

Mitochondria: The derivative Nonyl acridine orange (NAO) is specifically used to stain the inner mitochondrial membrane, where it is reported to bind to the phospholipid cardiolipin. biotium.com

Application of Acridine Orange as a Sensitive Probe in Chemical Stability Studies

Beyond its applications in cell biology, Acridine Orange has been utilized as a highly sensitive analytical tool to investigate the stability of certain chemical compounds.

Probing Catalyst Stability:

In the field of catalysis, it is often challenging to ascertain whether the observed catalytic activity of a compound, such as a halogen or chalcogen bond donor, originates from the parent molecule or from its decomposition products. rsc.orgresearchgate.net These onium salts can degrade in solution to form trace amounts of Lewis acids, which may themselves be catalytically active. rsc.org Conventional analytical techniques like NMR and HPLC often lack the sensitivity required to detect these minute quantities of acidic impurities. rsc.org

Acridine Orange provides an elegant solution to this problem. It functions as a highly sensitive probe for acidity. rsc.orgresearchgate.net Using UV-vis spectrophotometric titrations, the stability of these onium salt catalysts can be assessed. rsc.orgresearchgate.net Any formation of acidic species due to decomposition will lead to the protonation of Acridine Orange, causing a detectable shift in its absorption spectrum. This method was employed to evaluate the stability of various onium salts and unequivocally demonstrated that their catalytic activity was intrinsic and not a result of "concealed Brønsted-type catalysis" from acidic degradation products. rsc.orgresearchgate.net

Emerging Research Directions and Future Prospects for 4 9 Acridinylamino Acetophenone Chemistry

Development of Novel Chemical Tools and Probes for Biological Research

The inherent fluorescence of the acridine (B1665455) nucleus makes 4'-(9-acridinylamino)acetophenone and its analogs prime candidates for the development of chemical probes for biological research. researchgate.net These fluorescent dyes are instrumental in various bioimaging and sensing applications. researchgate.net Researchers have focused on creating derivatives with enhanced water solubility, biocompatibility, and specific targeting capabilities to monitor cellular processes, study protein-protein interactions, and detect specific biomolecules. researchgate.net

For instance, the acridine scaffold's ability to intercalate into DNA has been exploited to design probes for visualizing and studying nucleic acids. arabjchem.orgnih.gov Molecular docking studies have further confirmed the stable binding of 9-aminoacridine (B1665356) derivatives to DNA. nih.gov Beyond DNA, these compounds have been investigated as fluorescent probes for detecting cancer cells. google.com The development of these tools provides invaluable insights into complex biological systems and disease mechanisms.

Exploration of Multi-Targeting Approaches in Chemical Biology

The concept of "one molecule, multiple targets" is a paradigm shift in drug discovery, and the acridine scaffold, including that of this compound, is proving to be a valuable framework for designing multi-target agents. nih.govbenthamdirect.com This polypharmacological approach is particularly relevant for complex diseases like cancer and Alzheimer's, where multiple pathways are dysregulated. nih.govbenthamdirect.com

Acridine derivatives have been identified as potential dual inhibitors of key signaling proteins. For example, research has shown that 9-aminoacridine derivatives can act as dual inhibitors of VEGFR-2 and Src kinases, both of which are crucial in cancer progression. nih.gov Similarly, acridine-based compounds have been investigated as dual inhibitors of human topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells. nih.govresearchgate.netnih.gov This multi-targeting strategy offers the potential for more effective and robust therapeutic interventions by simultaneously hitting multiple nodes in a disease network. The development of rationally designed multi-targeted ligands is considered more beneficial than traditional single-targeted molecules for managing multifactorial diseases. benthamdirect.com

Advancements in Acridine-Based Organic Materials for Optoelectronics and Catalysis

The applications of acridine derivatives extend beyond the biological realm into the field of materials science, particularly in optoelectronics and catalysis.

Optoelectronics:

The unique photophysical properties of the acridine core have led to its incorporation into organic light-emitting diodes (OLEDs). google.commdpi.com Acridine derivatives are utilized as host materials, particularly for phosphorescent emitters, and as materials for electron-blocking layers in OLEDs. google.com They often exhibit high glass transition temperatures, contributing to the stability and longevity of the devices. google.com Research has focused on designing acridine-based materials with specific HOMO/LUMO and triplet energy levels to optimize their performance in OLEDs, including those for deep-blue emission which is crucial for high-definition displays. google.comrsc.org Acridone derivatives, a related class of compounds, have also shown promise as blue emitters for OLEDs. hhu.de

Acridine Derivative Application in OLEDs Function Key Properties Reference
General Acridine DerivativesHost materials, Electron blocking layersHigh triplet energy (>2.7 eV), High glass transition temperatures (120-200°C) google.com
Dimethyl acridine-substituted triphenylamine/carbazoleHole-transporting materials, Host materialsHigh thermal decomposition temperatures, Excellent efficiencies nih.gov
Acridone-based compoundsHost materials for green phosphorescent and TADF OLEDsHighly twisted and rigid structure, Good thermal stability, Balanced carrier-transporting properties researchgate.net
Fused Acridine-Naphthalene ChromophoresDeep-blue emittersNarrowband emission, High color purity rsc.org

Catalysis:

The field of photocatalysis has been significantly advanced by the use of organic photocatalysts, with acridinium (B8443388) salts emerging as a powerful class of catalysts. rsc.orgrsc.org These catalysts are valued for their strong reduction potential in the excited state, stability, and solubility in a wide range of solvents. rsc.org Acridine-based photocatalysts have enabled a variety of synthetic transformations, including direct decarboxylative functionalization of carboxylic acids. nih.govnih.gov This has opened up new, more direct routes to valuable chemical entities. nih.govnih.gov Furthermore, acridine photocatalysis can be merged with transition metal catalysis in dual-catalytic systems, expanding the scope of possible chemical reactions. nih.gov Recent research has also explored the use of acridine-functionalized covalent organic polymers for photocatalytic degradation of organic pollutants. acs.org

Integration of Computational Intelligence and High-Throughput Screening in Compound Discovery

The discovery and optimization of new compounds based on the this compound scaffold are increasingly being accelerated by the integration of computational intelligence and high-throughput screening (HTS).

Computational Approaches:

Computational methods, such as molecular docking and support vector machine (SVM) virtual screening, are employed to identify promising lead compounds and to understand their mechanism of action at a molecular level. nih.gov These in silico techniques allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological evaluation. nih.govjppres.com Quantum chemical calculations, like density functional theory (DFT), are used to investigate the structural and electronic properties of acridine derivatives, providing insights that guide the design of new materials for optoelectronics. researchgate.net

High-Throughput Screening (HTS):

HTS has become an indispensable tool in drug discovery, enabling the rapid evaluation of large libraries of compounds against specific biological targets. nih.govnih.gov The development of robust and efficient synthetic strategies for creating diverse libraries of acridine derivatives is crucial for successful HTS campaigns. rsc.orgnih.gov These libraries can then be screened in various assays to identify hits with desired biological activities. acs.orgthermofisher.com The combination of HTS with computational modeling creates a powerful synergy, where computational predictions guide the design of focused screening libraries, and HTS results provide valuable data for refining the computational models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.